molecular formula C10H9F3N2O3 B12416700 N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5

N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5

Cat. No.: B12416700
M. Wt: 267.22 g/mol
InChI Key: MWERYMJHFYLSOV-ZBJDZAJPSA-N
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Description

N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5 is a deuterated analog of a compound used in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving mass spectrometry and metabolic tracing. This compound is characterized by its nitro and trifluoromethyl functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5 typically involves the following steps:

    Nitration: The starting material, 3-(trifluoromethyl)aniline, undergoes nitration to introduce the nitro group at the para position.

    Amidation: The nitrated product is then reacted with propanoyl chloride in the presence of a base to form the propanamide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Safety measures are strictly adhered to due to the involvement of hazardous reagents.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products:

    Reduction: 4-Amino-3-(trifluoromethyl)phenyl-propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5 is widely used in:

    Chemistry: As a reference standard in mass spectrometry for the quantification of similar compounds.

    Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: As a model compound in the development of new pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

    Industry: In the synthesis of advanced materials and as a precursor in the production of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

    Flutamide: 2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.

  • N-[2-nitro-4-(trifluoromethyl)phenyl]piperazine.
  • Benzenesulfonamide, N-fluoro-N-[4-(trifluoromethyl)phenyl].

Comparison: N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Compared to flutamide, it has similar structural features but differs in its specific applications and stability. The trifluoromethyl group in these compounds imparts high metabolic stability and enhances their pharmacokinetic properties.

Properties

Molecular Formula

C10H9F3N2O3

Molecular Weight

267.22 g/mol

IUPAC Name

2,2,3,3,3-pentadeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C10H9F3N2O3/c1-2-9(16)14-6-3-4-8(15(17)18)7(5-6)10(11,12)13/h3-5H,2H2,1H3,(H,14,16)/i1D3,2D2

InChI Key

MWERYMJHFYLSOV-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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